molecular formula C16H13FN4OS2 B3740448 N-{5-[(2-fluorobenzyl)thio]-1,3,4-thiadiazol-2-yl}-N'-phenylurea

N-{5-[(2-fluorobenzyl)thio]-1,3,4-thiadiazol-2-yl}-N'-phenylurea

Cat. No. B3740448
M. Wt: 360.4 g/mol
InChI Key: ZBEPACCHXONINF-UHFFFAOYSA-N
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Description

“N-{5-[(2-fluorobenzyl)thio]-1,3,4-thiadiazol-2-yl}-N’-phenylurea” is a chemical compound that is part of a class of compounds known as 1,3,4-thiadiazoles . It is a stable colorless compound. This class of compounds is known for their strong aromaticity, lack of toxicity, and great in vivo stability .


Molecular Structure Analysis

The molecular structure of similar compounds has been determined using 1H NMR and FTIR spectroscopy, as well as MS and HRMS . These techniques provide detailed information about the molecular structure of the compound, including the types and locations of bonds.

Mechanism of Action

Target of Action

The primary target of N-{5-[(2-fluorobenzyl)thio]-1,3,4-thiadiazol-2-yl}-N’-phenylurea is Protein Kinase PKnB from Mycobacterium tuberculosis . PKnB is a crucial receptor-like protein kinase involved in signal transduction . It is a trans-membrane Ser/Thr protein kinase (STPK) highly conserved in Gram-positive bacteria and apparently essential for Mycobacterial viability .

Mode of Action

The compound interacts with its target, PKnB, through a process of virtual screening and docking . The structure of the protein-ligand complex reveals that the compound partially occupies the adenine-binding pocket in PKnB . This interaction results in changes to the protein’s function, affecting its role in signal transduction .

Biochemical Pathways

The compound’s interaction with PKnB affects the biochemical pathways involved in the regulation of cell growth and division in Mycobacteria . This regulation involves the reversible phosphorylation on serine/threonine residues, a well-established process for eukaryotic signaling networks .

Pharmacokinetics

The compound’s interaction with pknb suggests that it has a high binding affinity, as indicated by a minimum binding energy of -1046 kcal/mol .

Result of Action

The result of the compound’s action is the modulation of PKnB’s function, which can lead to changes in cell growth and division in Mycobacteria . This can potentially affect the viability of the bacteria, making the compound a potential therapeutic agent for tuberculosis .

properties

IUPAC Name

1-[5-[(2-fluorophenyl)methylsulfanyl]-1,3,4-thiadiazol-2-yl]-3-phenylurea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13FN4OS2/c17-13-9-5-4-6-11(13)10-23-16-21-20-15(24-16)19-14(22)18-12-7-2-1-3-8-12/h1-9H,10H2,(H2,18,19,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZBEPACCHXONINF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)NC(=O)NC2=NN=C(S2)SCC3=CC=CC=C3F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13FN4OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

360.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-[(2Z)-5-[(2-fluorobenzyl)sulfanyl]-1,3,4-thiadiazol-2(3H)-ylidene]-3-phenylurea

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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N-{5-[(2-fluorobenzyl)thio]-1,3,4-thiadiazol-2-yl}-N'-phenylurea
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N-{5-[(2-fluorobenzyl)thio]-1,3,4-thiadiazol-2-yl}-N'-phenylurea
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N-{5-[(2-fluorobenzyl)thio]-1,3,4-thiadiazol-2-yl}-N'-phenylurea
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N-{5-[(2-fluorobenzyl)thio]-1,3,4-thiadiazol-2-yl}-N'-phenylurea
Reactant of Route 5
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N-{5-[(2-fluorobenzyl)thio]-1,3,4-thiadiazol-2-yl}-N'-phenylurea
Reactant of Route 6
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N-{5-[(2-fluorobenzyl)thio]-1,3,4-thiadiazol-2-yl}-N'-phenylurea

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